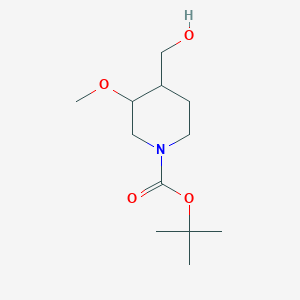

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate

Description

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is a piperidine derivative featuring a hydroxymethyl group at position 4 and a methoxy group at position 3, protected by a tert-butoxycarbonyl (Boc) group. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where piperidine scaffolds are prevalent in bioactive molecules. Its structure allows for further functionalization, such as oxidation of the hydroxymethyl group or deprotection of the Boc group for subsequent coupling reactions .

Propriétés

Formule moléculaire |

C12H23NO4 |

|---|---|

Poids moléculaire |

245.32 g/mol |

Nom IUPAC |

tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-9(8-14)10(7-13)16-4/h9-10,14H,5-8H2,1-4H3 |

Clé InChI |

JOSHOXKNFUGGDA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)CO |

Origine du produit |

United States |

Méthodes De Préparation

Boc Protection of Piperidine Nitrogen

A widely used method for N-Boc protection involves reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) under mild conditions (20–25 °C) in solvents like dichloromethane or acetone. This step yields tert-butyl piperidine-1-carboxylate intermediates with high purity and yield.

Introduction of the 3-Methoxy Group

The methoxy substituent at the 3-position can be introduced via nucleophilic substitution or by using methoxylated precursors:

- One approach involves starting from 3-hydroxypiperidine derivatives, which are methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, Suzuki-Miyaura cross-coupling reactions with methoxy-substituted aryl or heteroaryl boronates and brominated piperidine derivatives have been reported, allowing installation of methoxy groups on the ring system.

Installation of the 4-(Hydroxymethyl) Group

The hydroxymethyl group at the 4-position is typically introduced by:

- Oxidation of a methyl or alkyl substituent to an aldehyde followed by reduction to the hydroxymethyl.

- Direct substitution reactions using formaldehyde or equivalents under controlled conditions.

- For example, bromination of 1-Boc-4-piperidyl urea followed by hydrolysis and reduction steps to yield 1-Boc-4-aminopiperidine, which can be further functionalized to introduce hydroxymethyl groups.

Purification and Crystallization

Purification often involves:

- Extraction with organic solvents such as dichloromethane or chloroform.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Crystallization from solvents like acetone or petroleum ether at low temperatures (0–2 °C) to obtain high-purity white crystalline powders.

Representative Synthetic Procedure (Adapted)

Analytical Data and Characterization

- NMR Spectroscopy: Characteristic signals for Boc group (tert-butyl singlet around 1.4 ppm), methoxy group (singlet near 3.3–3.5 ppm), and hydroxymethyl protons (around 3.5–4.5 ppm).

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (e.g., HRMS m/z consistent with C12H23NO4).

- Melting Point: Typically around 50–55 °C for crystalline intermediates.

- Purity: Confirmed by chromatographic methods (HPLC, TLC) and vapor detection >95–98%.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Boc Protection | 20–25 °C, 8–10 h, TEA base, Boc2O | Mild conditions, high yield |

| Bromination | 40–60% NaOH, bromine, reflux 3–5 h | Controlled pH crucial |

| Methoxylation | Methyl iodide or Suzuki coupling | Depends on precursor availability |

| Hydroxymethylation | Oxidation/reduction or substitution | Requires careful control to avoid over-oxidation |

| Purification | Extraction, drying, crystallization at 0–2 °C | Ensures high purity |

This detailed analysis consolidates the preparation methods for tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate from diverse authoritative sources, emphasizing reproducibility, efficiency, and applicability in pharmaceutical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

Oxidation: 4-(Carboxymethyl)-3-methoxypiperidine-1-carboxylate.

Reduction: 4-(Hydroxymethyl)-3-methoxypiperidine-1-methanol.

Substitution: 4-(Hydroxymethyl)-3-alkoxypiperidine-1-carboxylate.

Applications De Recherche Scientifique

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Tert-butyl (3S,4S)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate

- Key Difference: Replaces hydroxymethyl with aminomethyl.

- Implications: The aminomethyl group introduces nucleophilic reactivity, enabling amidation or Schiff base formation. This compound (CAS: 2165437-41-0) is used in peptidomimetics and kinase inhibitor synthesis .

Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

- Key Difference : A hydroxyethyl-amine side chain at position 3.

- Implications : Enhanced hydrogen-bonding capacity, making it suitable for targeting enzymes like proteases. Similarity score: 0.94 to the target compound .

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

- Key Difference : Oxo group at position 3 and methyl at position 4.

- Implications: The oxo group facilitates keto-enol tautomerism, useful in cyclization reactions. This compound is an intermediate for the JAK3 inhibitor CP-690550, synthesized via Jones oxidation (total yield: 80.2%) .

Analogues with Heterocyclic or Aromatic Substituents

Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate

- Key Difference : Incorporates an oxazole ring at position 4.

- Implications : The oxazole enhances aromaticity and metabolic stability. Priced at €717/50 mg, it is used as a scaffold in drug discovery .

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Analogues with Halogen or Silicon Modifications

Tert-butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

- Key Difference : Fluorine atom at position 3.

- Implications : Fluorine’s electronegativity alters electronic distribution, enhancing metabolic stability and binding affinity in drug candidates .

Tert-butyl 4-((trimethylsilyl)ethynyl)-4-hydroxypiperidine-1-carboxylate

Comparative Data Table

Key Research Findings

- Reactivity : The hydroxymethyl group in the target compound can be oxidized to a carboxylic acid or esterified, whereas methoxy groups remain inert under mild conditions .

- Synthetic Efficiency : Compounds like tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate achieve higher yields (80.2%) via optimized oxidation steps compared to analogues requiring protective group strategies .

- Commercial Viability : Heterocyclic derivatives (e.g., oxazole-containing) are significantly more expensive (€717/50 mg) than alkyl-substituted analogues, impacting their use in large-scale synthesis .

Activité Biologique

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is a compound belonging to the piperidine class, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₃NO₄

- Molecular Weight : 229.32 g/mol

- IUPAC Name : this compound

The compound features a tert-butyl group, a hydroxymethyl group, and a methoxy group attached to a piperidine ring. These functional groups contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which can be adapted for both laboratory-scale and industrial production. Common methods include:

- Formation of the Piperidine Ring : Utilizing starting materials that contain the necessary functional groups.

- Introduction of Hydroxymethyl and Methoxy Groups : These modifications enhance the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of hydroxyl and methoxy groups enhances its binding affinity to various enzymes or receptors, influencing several biochemical pathways.

Research indicates that this compound may act on:

- Neurotransmitter Receptors : Potentially modulating neurotransmission.

- Enzymatic Pathways : Inhibiting or activating specific enzymes involved in metabolic processes.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of piperidine compounds exhibited cytotoxic effects on cancer cell lines. Specifically, modifications similar to those in this compound showed enhanced apoptosis induction in tumor cells compared to standard treatments like bleomycin .

- Neuropharmacological Effects : Preliminary data suggest that compounds with similar structures may influence anxiety-related behaviors in animal models, indicating potential anxiolytic properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate | Amino group addition | Anticancer potential |

| Tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate | Hydroxyl and methoxy groups | Neurotransmitter modulation |

| Tert-butyl 4-methylenepiperidine-1-carboxylate | Methylene bridge | Enzyme inhibition |

Applications in Medicinal Chemistry

This compound holds promise as a versatile building block in drug development due to its unique structural features that allow for further modifications. Its potential applications include:

- Drug Design : As a lead compound for developing new therapeutic agents targeting neurological disorders.

- Synthetic Intermediates : In the synthesis of more complex molecules with enhanced biological activity.

Q & A

Q. What analytical approaches validate the absence of diastereomeric impurities in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.